N-(1-adamantylmethyl)-2-chloroacetamide

Übersicht

Beschreibung

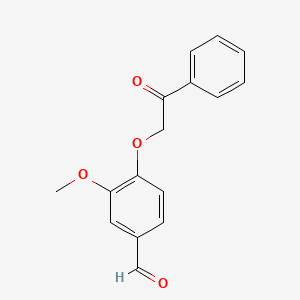

N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that is structurally related to adamantane derivatives known for their biological activities. Adamantane itself is a bulky, rigid, diamondoid structure that imparts unique physical and chemical properties to its derivatives. Compounds such as N-(1-adamantyl)acetamide have been used as starting materials in the synthesis of biologically active aminoadamantanes, which show promise in treating various diseases, including influenza, herpes, pneumonia, and Parkinson’s disease .

Synthesis Analysis

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide is not directly described in the provided papers. However, related compounds such as N-aryl 2-chloroacetamides have been synthesized through chloroacetylation of corresponding aryl amines, suggesting a potential pathway for the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide . Additionally, the synthesis of N-(1-adamantyl)acetamide derivatives has been achieved using acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium, which could be adapted for the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide .

Molecular Structure Analysis

The molecular structure of N-(1-adamantylmethyl)-2-chloroacetamide can be inferred from related compounds. For instance, N-(1-Adamantyl)acetamide crystallizes in space group C2/c and features acetamide groups linked by N—H—O hydrogen bonds, with a conformation similar to that found in its methanol-water solvate . The adamantyl substituent typically occupies a position that can influence the overall geometry of the molecule, as seen in 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, where the adamantyl group is in the gauche position relative to the C—N bond of the acetamide moiety .

Chemical Reactions Analysis

The chemical reactivity of N-(1-adamantylmethyl)-2-chloroacetamide can be related to the reactivity of N-aryl 2-chloroacetamides, which involves the easy replacement of the chlorine atom by various nucleophiles. This nucleophilic substitution can lead to intramolecular cyclization, resulting in the formation of heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-adamantylmethyl)-2-chloroacetamide are not explicitly detailed in the provided papers, the properties of similar adamantane derivatives can be considered. For example, the vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been investigated using spectroscopic methods and quantum chemical calculations, which could provide insights into the properties of N-(1-adamantylmethyl)-2-chloroacetamide . The adamantane core is known to confer high thermal stability and low reactivity due to its cage-like structure, which could also be expected for N-(1-adamantylmethyl)-2-chloroacetamide.

Wissenschaftliche Forschungsanwendungen

Synthetic Cannabinoids

- Scientific Field: Forensic Toxicology

- Application Summary: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified as designer drugs in illegal products being sold in Japan .

- Methods of Application: The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .

- Results: Both mass and NMR spectrometric data revealed that these compounds are a new type of synthetic cannabinoid having an amide and an adamantyl group .

Antimicrobial and Hypoglycemic Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: N-(1-adamantyl)carbothioamide derivatives have been synthesized and tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

- Methods of Application: The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides .

- Results: The compounds showed potent antibacterial activity against one or more of the tested microorganisms. The oral hypoglycemic activity of some compounds was determined in streptozotocin (STZ)-induced diabetic rats .

Unsaturated Adamantane Derivatives

- Scientific Field: Petroleum Chemistry

- Application Summary: Unsaturated adamantane derivatives are of significant interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: The synthesis of unsaturated adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, although this method has proven to be less effective .

- Results: The research in this field has led to the creation and utilization of new materials based on natural and synthetic nanodiamonds .

Transition Metal Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: A variety of 1-adamantylmethyl compounds of transition metals have been synthesized, including peralkyls, mixed complexes, and π-acid complexes .

- Methods of Application: The synthesis of these compounds involves the reaction of 1-adamantylmethyl with various transition metals .

- Results: These compounds have shown interesting properties, including the first example of a thermodynamically favored trans-dialkylplatinum(II) derivative .

Quantum-Chemical Calculations

- Scientific Field: Computational Chemistry

- Application Summary: Quantum-chemical calculations have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .

- Methods of Application: The calculations involve the use of quantum mechanics to predict the properties of molecules, including their reactivity .

- Results: These calculations have provided valuable insights into the behavior of adamantane derivatives, which can guide the design of new compounds and reactions .

Designer Drugs

- Scientific Field: Forensic Toxicology

- Application Summary: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified as designer drugs in illegal products .

- Methods of Application: The identification was based on forensic analysis of the products .

- Results: These compounds represent a new type of synthetic cannabinoid .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-adamantylmethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXOTENDXREYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368459 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantylmethyl)-2-chloroacetamide | |

CAS RN |

81099-48-1 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)